molecular formula C18H22N2O3S B5728452 1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine

Cat. No. B5728452
M. Wt: 346.4 g/mol
InChI Key: LKDCAVWHILKRJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is also known as TDPZ or TDZD-8 and has been studied for its potential therapeutic effects on various diseases.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is not fully understood, but it has been suggested that this compound may act by inhibiting various enzymes such as glycogen synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (CDK5).
Biochemical and Physiological Effects:
Studies have shown that 1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine can modulate various cellular signaling pathways and affect cellular processes such as cell proliferation, apoptosis, and differentiation. This compound has also been shown to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in preclinical and clinical studies. Additionally, research can be conducted to explore the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine is a complex process that involves several steps. The most commonly used method for the synthesis of this compound is the reaction between 3,4-dimethoxybenzylamine and 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(3,4-dimethoxybenzyl)-4-(2-thienylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects in preclinical studies.

properties

IUPAC Name

[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-22-15-6-5-14(12-16(15)23-2)13-19-7-9-20(10-8-19)18(21)17-4-3-11-24-17/h3-6,11-12H,7-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDCAVWHILKRJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](thiophen-2-yl)methanone

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